2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide
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Description
This compound is a derivative of thieno[3,2-d]pyrimidine . It is part of a series of substituted thieno[3,2-d]pyrimidine derivatives that have been synthesized as EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer, and inhibiting its activity can have antitumor effects .
Synthesis Analysis
The synthesis of these thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2, and modifying its structure can lead to new compounds with potentially improved antitumor activity .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic ring system consisting of a thiophene ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a benzyl group and a sulfanyl-acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the thieno[3,2-d]pyrimidine core, followed by the addition of the substituent groups . The exact reactions would depend on the specific synthetic route used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its boiling point, density, and pKa would be determined by the nature and arrangement of its functional groups .Mechanism of Action
Future Directions
The future directions for research on this compound could include further optimization of its structure to improve its antitumor activity and reduce its toxicity . Additionally, more studies could be conducted to better understand its mechanism of action and to evaluate its potential as a therapeutic agent for various types of cancer .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(28)24-17-7-9-18(10-8-17)25-20(29)14-32-23-26-19-11-12-31-21(19)22(30)27(23)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWBLXKXGYOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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